molecular formula C21H18N2O7S B5349667 methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5349667
M. Wt: 442.4 g/mol
InChI Key: CIICYIPHMRUKSW-WOJGMQOQSA-N
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Description

Methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a molecular formula of C21H18N2O7S . This compound features a thiazolidine ring, a benzylidene group, and a nitrobenzyl ether moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves multiple steps. One common synthetic route includes:

Chemical Reactions Analysis

Methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, zinc amalgam for Clemmensen reduction, and bromine for bromination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidine ring and benzylidene group can also participate in various biochemical pathways, affecting cellular functions .

Comparison with Similar Compounds

Methyl 2-[(5E)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

methyl 2-[(5E)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7S/c1-13(20(25)29-2)22-19(24)18(31-21(22)26)11-14-6-8-17(9-7-14)30-12-15-4-3-5-16(10-15)23(27)28/h3-11,13H,12H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIICYIPHMRUKSW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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